依布洛替丁 S,S-二氧化物

描述

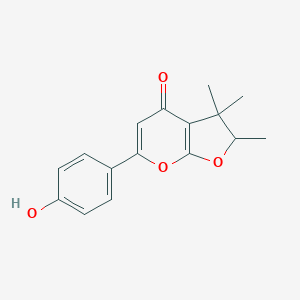

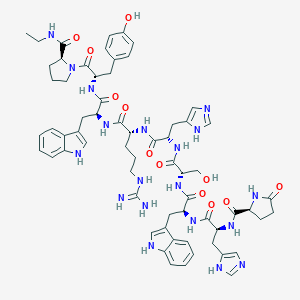

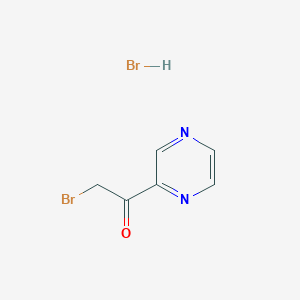

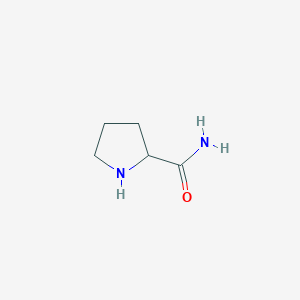

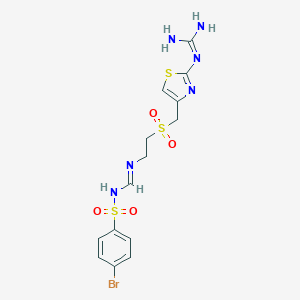

Ebrotidine is an H2 receptor antagonist with gastroprotective activity against ethanol, aspirin, or stress-induced gastric mucosal damage . The antisecretory properties of ebrotidine are similar to those of ranitidine, and approximately 10-fold greater than those of cimetidine . Ebrotidine S,S-dioxide is a metabolite of Ebrotidine .

Synthesis Analysis

A preliminary metabolic pathway for Ebrotidine was proposed, and the hypothetic metabolites were synthesized . The presence of Ebrotidine and its metabolites Ebrotidine S-oxide and 4-bromobenzenesulfonamide in human urine has been confirmed by HPLC separation and spectroscopic characterization of the collected fractions by FT-IR and 'H NMR . Ebrotidine S,S-dioxide has been identified by HPLC using diode-array detection .Molecular Structure Analysis

The molecular formula of Ebrotidine is C14H17BrN6O2S3 . The molecular weight is 477.41 g/mol . The ChemSpider ID is 59279 .Chemical Reactions Analysis

All the H2-antagonists that contain a thioether in the linking bridge are subjected to oxidative metabolism at the sulfur of that moiety . The S-oxide of cimetidine, ranitidine, famotidine, and oxmetidine have been identified in human urine . Metabolites obtained by oxidation of other groups (ranitidine), hydrolysis (cimetidine), and demethylation (ranitidine) have also been described .Physical And Chemical Properties Analysis

Ebrotidine is characterized as being a weak base with varying lipophilicity, which is stable in solution in slightly acid medium . It is generally a whitish powder, occasionally polymorphic in crystalline form, with a very bitter taste in solution .科学研究应用

代谢和鉴定

依布洛替丁 S,S-二氧化物被确认为依布洛替丁(一种著名的 H2 受体拮抗剂)的代谢物。该代谢物已在人尿液中使用高效液相色谱分离和光谱表征得到证实(Rozman 等,1994)。此外,已经开发了测定人尿液中依布洛替丁及其代谢物的方法,包括离子对反相高效液相色谱分离(Rozman 等,1997)。

胃保护和抗分泌作用

依布洛替丁具有胃保护和抗分泌作用。研究表明它在减少胃黏膜损伤和抑制人体酸分泌方面有效,突出了其在胃肠道疾病中的治疗潜力(Konturek 等,1992)。

与幽门螺杆菌的相互作用

依布洛替丁对幽门螺杆菌具有活性,包括抑制脲酶和蛋白水解活性。这种特性与抗菌剂产生协同作用,并可能影响与幽门螺杆菌相关的疾病的治疗策略(Patel 等,1996)。

胃黏膜保护

研究表明,依布洛替丁增强胃黏膜保护,可能是通过增加粘多糖的分泌。这一作用支持了黏膜屏障的维持,这对于胃肠道健康至关重要(Romero 等,1997)。

钙通道活性调节

依布洛替丁影响胃黏膜钙通道活性,这对于细胞完整性和黏膜保护至关重要。它调节表皮生长因子刺激的胃黏膜钙通道磷酸化,表明其在维持胃黏膜钙稳态中的作用(Slomiany 等,1993)。

溃疡愈合特性

依布洛替丁表现出溃疡愈合活性,显示出对慢性胃溃疡剂量依赖性减少。它可能增强生长因子的黏膜表达,有助于其治疗溃疡病的功效(Brzozowski 等,1992)。

理化性质和稳定性

已经对依布洛替丁的理化性质、分析测定和稳定性进行了研究。这些发现对于其在研究和临床环境中的处理和储存至关重要(Albet 等,1997)。

安全和危害

Ebrotidine was withdrawn from the market due to risks of hepatotoxicity . In case of exposure, first aid measures include moving the victim into fresh air, giving oxygen if breathing is difficult, giving artificial respiration and consulting a doctor immediately if not breathing . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

未来方向

While Ebrotidine has shown promising results in terms of its gastroprotective activity and anti-Helicobacter pylori activity, its withdrawal from the market due to hepatotoxicity presents a significant challenge . Future research could focus on modifying the structure of Ebrotidine to reduce its hepatotoxicity while maintaining its beneficial properties. Additionally, the development of new drug delivery systems could potentially improve the bioavailability and reduce fluctuations in plasma drug levels .

属性

IUPAC Name |

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWRQSYBXTJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165097 | |

| Record name | Ebrotidine S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ebrotidine S,S-dioxide | |

CAS RN |

152675-29-1 | |

| Record name | Ebrotidine S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebrotidine S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)